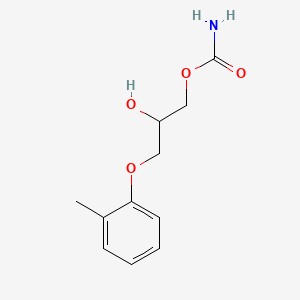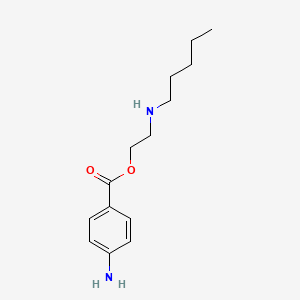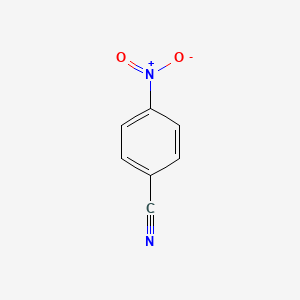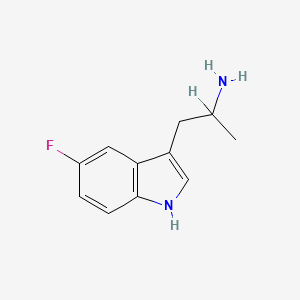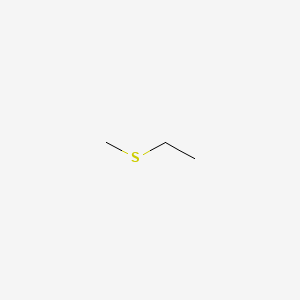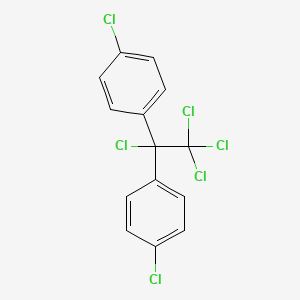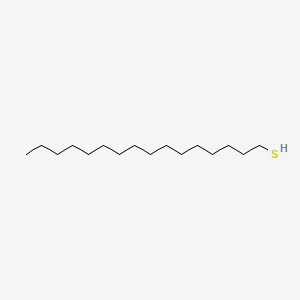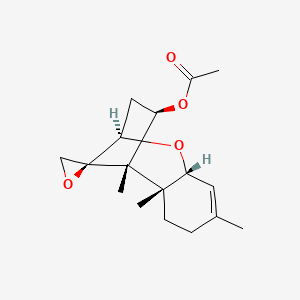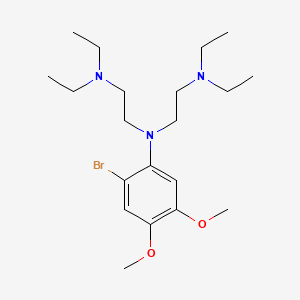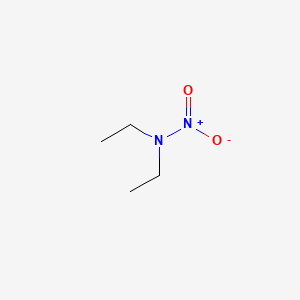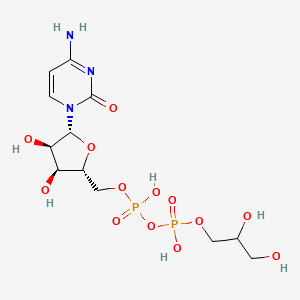![molecular formula C26H20N4O5 B1214677 (15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione CAS No. 118777-50-7](/img/structure/B1214677.png)
(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(9S-(9alpha,10alpha,12alpha))-2-Amino-9,10,11,12-tetrahydro-10-hydroxy-10-(hydroxymethyl)-9-methyl-9,12-epoxy-1H-diindolo(1,2,3-fg:3’,2’,1’-kl)pyrrolo(3,4-I)(1,6)benzodiazocine-1,3(2H)-dione” is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations, including cyclization, oxidation, and substitution reactions. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the epoxy group may produce diols.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential bioactivity, this compound is investigated for its therapeutic properties, such as anticancer, antiviral, and antibacterial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays.
類似化合物との比較
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups, such as:
Indole derivatives: Compounds containing the indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Epoxy compounds: Molecules with epoxy groups, which are highly reactive and used in various chemical reactions.
Benzodiazocines: A class of compounds with a benzodiazocine ring system, known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its complex three-dimensional structure. This makes it a valuable molecule for studying structure-activity relationships and for developing new chemical and biological applications.
特性
CAS番号 |
118777-50-7 |
|---|---|
分子式 |
C26H20N4O5 |
分子量 |
468.5 g/mol |
IUPAC名 |
(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione |
InChI |
InChI=1S/C26H20N4O5/c1-25-26(34,11-31)10-16(35-25)28-14-8-4-2-6-12(14)17-19-20(24(33)30(27)23(19)32)18-13-7-3-5-9-15(13)29(25)22(18)21(17)28/h2-9,16,31,34H,10-11,27H2,1H3/t16-,25+,26+/m1/s1 |
InChIキー |
JDUCOLPKZDHTNA-YIUNNBJSSA-N |
SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)N(C6=O)N)(CO)O |
異性体SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)N(C6=O)N)(CO)O |
正規SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)N(C6=O)N)(CO)O |
同義語 |
KT 6124 KT-6124 KT6124 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


